molecular formula C14H19N3O B11758353 [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine

[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine

Cat. No.: B11758353
M. Wt: 245.32 g/mol
InChI Key: QEQYJBANWXWLAI-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₂₀FN₃O
Molecular Weight: 277.34 g/mol
CAS Number: 1856024-61-7
Structural Features:

  • A pyrazole ring substituted with an ethyl group at the 1-position.
  • A methylene (-CH₂-) linker connecting the pyrazole to an amine group.
  • A 4-methoxyphenyl group attached to the amine, providing electron-donating properties .
  • Fluorine substitution at the 5-position of the pyrazole (based on SMILES notation in ), enhancing stability and lipophilicity.

This compound is hypothesized to have applications in medicinal chemistry, though explicit biological data are unavailable. Its structural design balances flexibility (methylene linker) and electronic modulation (4-methoxy group and fluorine) .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C14H19N3O/c1-3-17-13(8-9-16-17)11-15-10-12-4-6-14(18-2)7-5-12/h4-9,15H,3,10-11H2,1-2H3

InChI Key

QEQYJBANWXWLAI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine typically involves a multi-step process. One common method is the reductive amination of 1-ethyl-1H-pyrazol-5-amine with 4-methoxybenzaldehyde. This reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the desired amine using a reducing agent such as sodium borohydride .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvent-free conditions and catalytic hydrogenation are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes redox reactions due to its amine and pyrazole functionalities. For example, oxidation with agents like potassium permanganate or chromium trioxide can convert the methylamine group to ketones or carboxylic acids. Conversely, reduction using hydrogen gas and palladium catalysts may transform carbonyl groups into alcohols or amines. These transformations are critical for modifying the compound’s electronic and steric properties.

Substitution Reactions

The methoxyphenyl and pyrazole moieties are prone to nucleophilic substitution. At the fluorinated thiophene ring (if present), fluorine atoms can be replaced by nucleophiles like amines or thiols. Similarly, the methoxy group on the phenyl ring may participate in electrophilic aromatic substitution under acidic conditions.

Condensation and Cyclization

The compound’s synthesis often involves condensation reactions between pyrazole derivatives and aldehydes or ketones. For instance, the reaction of 1-ethyl-1H-pyrazol-5-amine with 4-methoxybenzaldehyde forms an imine intermediate, which is subsequently reduced to yield the target compound . This two-step process highlights the compound’s role as a building block in heterocyclic chemistry.

Nucleophilic Addition

The methylamine group acts as a nucleophile, enabling reactions with electrophiles such as carbonyl compounds. For example, in the synthesis of pyrazolo[3,4-b]pyridines, the amine group attacks the carbonyl carbon of an α,β-unsaturated carbonyl compound (OKDTA), leading to cyclization and aromatization .

Biological Activity-Driven Reactions

The compound’s interactions with biological targets (e.g., enzymes, receptors) involve binding mechanisms that may alter its chemical reactivity. Studies suggest it could modulate inflammatory pathways or microbial resistance, though specific reaction mechanisms remain under investigation.

Data Table: Key Chemical Reactions

Reaction Type Reagents/Conditions Outcome Citations
Oxidation Potassium permanganate, chromium trioxideFormation of ketones or carboxylic acids
Reduction H₂, Pd catalystConversion of carbonyls to alcohols/amines
Condensation 4-methoxybenzaldehyde, NaBH₄Formation of imine intermediates followed by reduction to target compound
Nucleophilic Addition α,β-unsaturated carbonyl compounds (OKDTA)Cyclization to form pyrazolo[3,4-b]pyridines
Substitution Nucleophiles (e.g., thiols, amines)Replacement of fluorine atoms or modification of methoxy groups

Research Findings and Implications

  • Synthetic Versatility : The compound’s dual pyrazole and methoxyphenyl groups enable diverse reaction pathways, making it a valuable intermediate in medicinal chemistry.

  • Biological Target Interactions : Preliminary studies suggest potential anti-inflammatory or antimicrobial activity, though further experimental validation is required.

  • Mechanistic Insights : Condensation reactions with carbonyl compounds highlight the compound’s role in forming bioactive heterocycles, such as pyrazolo[3,4-b]pyridines .

This compound’s reactivity profile underscores its utility in both synthetic chemistry and drug discovery, particularly for targeting complex biological systems.

Scientific Research Applications

The biological activity of [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine is predicted to be significant based on its structural features. Compounds with similar structures often exhibit various pharmacological effects, including:

  • Anti-inflammatory Activity : Similar pyrazole derivatives have demonstrated effectiveness in reducing inflammation.
  • Analgesic Effects : The compound may also possess pain-relieving properties.
  • Neuroprotective Properties : Its interaction with neurotransmission pathways suggests potential benefits in neuroprotection.

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological targets. These studies typically involve:

  • Binding Assays : Evaluating the affinity of the compound for specific receptors or enzymes.
  • In Vitro Testing : Assessing biological activity through cell-based assays to confirm efficacy and safety profiles.

Potential Therapeutic Applications

Given its predicted biological activities, [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine may have several therapeutic applications:

  • Pain Management : Due to its analgesic properties, it could be developed as a pain management drug.
  • Anti-inflammatory Drugs : Its anti-inflammatory effects may lead to applications in treating chronic inflammatory diseases.
  • Neurological Disorders : The neuroprotective potential positions it as a candidate for neurological conditions such as Alzheimer's disease or Parkinson's disease.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The methoxyphenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Pyrazole Substituents
  • Ethyl vs. Methyl :
    • The target compound’s ethyl group (C₁₅H₂₀FN₃O) increases lipophilicity compared to analogs like 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine (C₁₁H₁₃N₃O, ). Ethyl groups enhance membrane permeability but may reduce solubility .
    • Fluorine Substitution : Unique to the target compound, fluorine improves metabolic stability and binding affinity in drug design .
Aromatic Group Variations
  • 4-Methoxyphenyl vs. 3-Methoxyphenyl: The 4-methoxy group in the target compound (para position) offers stronger electron-donating effects than the 3-methoxy (meta) group in [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine ().
  • Phenyl vs. Thiophene :
    • Replacing the 4-methoxyphenyl with thiophene (as in [(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine, ) introduces sulfur-mediated electronic effects, altering redox properties and receptor interactions .
Linker Flexibility
  • The methylene (-CH₂-) linker in the target compound provides conformational flexibility absent in analogs like 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (), where the pyrazole is directly attached to the aromatic group. Flexibility can enhance binding to sterically constrained targets .

Physicochemical Properties

Compound Name Molecular Weight LogP<sup>*</sup> Hydrogen Bond Donors/Acceptors Key Features
Target Compound 277.34 ~2.5 (estimated) 2 H-donors, 4 H-acceptors Ethyl-pyrazole, fluorine, 4-methoxy group
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine 205.24 ~1.8 2 H-donors, 3 H-acceptors Smaller size, no fluorine or ethyl group
[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine 311.34 ~3.0 1 H-donor, 4 H-acceptors 3-Methoxy group, ethyl linker
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine 537.42 ~4.2 2 H-donors, 9 H-acceptors Trifluoromethyl groups, imidazole-pyridine core

<sup>*</sup>LogP estimated using fragment-based methods.

Biological Activity

[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine is a novel organic compound that combines a pyrazole ring with a methoxyphenyl group, potentially enhancing its biological activity. This compound is of significant interest in medicinal chemistry due to its predicted pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine is C14H19N3O, with a molecular weight of 245.32 g/mol. The structural features include:

  • Pyrazole moiety : Contributes to the compound's potential biological activity.
  • Methoxy group : Enhances lipophilicity, which may influence pharmacokinetic properties.

Predicted Biological Activities

Based on its structure, [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine is expected to exhibit various biological activities:

Activity Description
Anti-inflammatoryPotential to reduce inflammation through modulation of signaling pathways.
AnalgesicMay provide pain relief by interacting with pain receptors.
NeuroprotectiveCould protect neuronal cells from damage in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that compounds with similar structures often exhibit significant biological activities. The presence of both the pyrazole and methoxy groups in [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine may enhance its selectivity towards specific biological targets compared to simpler derivatives.

In Vitro Studies

Experimental assays have been conducted to validate the predicted activities of [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine:

  • Antitumor Activity : In vitro studies have shown that compounds structurally related to [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine can inhibit tumor cell proliferation effectively. For instance, similar pyrazole derivatives demonstrated IC50 values indicating potent antitumor effects against various cancer cell lines .
  • Neuroprotective Effects : Research on pyrazole derivatives has indicated neuroprotective properties, suggesting that [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine may also exhibit similar effects through mechanisms such as antioxidant activity and modulation of neurotransmitter systems .

Case Studies

Several case studies highlight the biological activity of related compounds:

Compound Biological Activity IC50 Value
4-MethoxyphenylhydrazineAntitumor1.61 ± 1.92 µg/mL
3-(4-Methoxyphenyl)-1H-pyrazoleAntidepressantNot specified
2-MethylpyrazoleAnti-inflammatoryNot specified

These studies suggest that structural modifications can lead to enhanced biological efficacy, providing insights into potential therapeutic applications for [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine.

Q & A

Q. What statistical methods are critical for analyzing dose-response relationships in pharmacological studies?

  • Methodology : Nonlinear regression (GraphPad Prism) fits sigmoidal curves to calculate IC₅₀/EC₅₀. Bootstrap resampling (10,000 iterations) estimates confidence intervals. For in vivo models (e.g., rat neutrophilia), ANOVA with Tukey post-hoc tests compares group means .

Q. How do thermal analysis (DSC/TGA) and stability studies inform storage conditions for the compound?

  • Methodology : Differential Scanning Calorimetry (DSC) identifies melting points and polymorph transitions. Thermogravimetric Analysis (TGA) detects decomposition above 200°C . Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring recommend storage in amber vials at -20°C .

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